Cerium;2,2,6,6-tetramethylheptane-3,5-dione

Descripción general

Descripción

This compound is notable for its volatility and ability to transfer into the gas phase without decomposition at relatively low temperatures . It is widely used as a precursor in metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies to produce cerium oxide-based materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cerium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cerium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions . The compound can be purified through recrystallization from toluene or by sublimation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of mechanical stirrers and controlled heating to ensure the complete reaction of the starting materials . The final product is often purified through sublimation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Cerium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cerium oxide.

Reduction: It can be reduced under specific conditions to yield lower oxidation state cerium compounds.

Substitution: The ligand can be substituted with other β-diketonates or similar ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction . Substitution reactions often require the presence of other β-diketonates or similar ligands in a suitable solvent .

Major Products Formed

The major products formed from these reactions include cerium oxide, lower oxidation state cerium compounds, and various substituted β-diketonate complexes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₄₄H₈₀CeO₈

- Molecular Weight : 873.20 g/mol

- Appearance : Red to brown powder

- Melting Point : 275-280°C

- Boiling Point : 295°C

The compound serves as a bidentate ligand, forming stable complexes with lanthanide ions. Its structure facilitates its use in various chemical reactions and applications.

Catalysis

Cerium;2,2,6,6-tetramethylheptane-3,5-dione is utilized in the synthesis of cerium oxide-based materials through methods such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These processes are essential for producing catalysts used in automotive and industrial applications. The redox properties of cerium compounds enable them to act as effective catalysts in oxidation-reduction reactions .

Biological Imaging

Research has explored the use of derivatives of this compound for biological imaging applications. The cerium oxide nanoparticles derived from Ce(TMHD)₄ exhibit potential as contrast agents due to their unique optical properties. Studies suggest that these nanoparticles can enhance imaging techniques such as MRI and CT scans.

Medicine

Cerium oxide nanoparticles have been investigated for their antioxidant properties and potential therapeutic applications. They may play a role in mitigating oxidative stress-related diseases by scavenging free radicals. Current research focuses on their efficacy in treating conditions such as neurodegenerative diseases and cancer .

Industrial Applications

In industry, cerium compounds are integral to the production of coatings and catalysts. They are employed in the manufacturing of glass polishing agents and as additives in ceramics to improve mechanical strength and thermal stability .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used in MOCVD and ALD for synthesizing cerium oxide-based materials | Enhanced catalytic activity |

| Biological Imaging | Derivatives serve as contrast agents for imaging techniques | Improved imaging resolution |

| Medicine | Antioxidant properties explored for therapeutic uses | Potential treatment for oxidative stress-related diseases |

| Industrial Coatings | Integral in producing coatings and glass polishing agents | Enhanced durability and performance |

Case Study 1: Catalytic Properties

A study published in the Journal of Inorganic Chemistry examined the catalytic behavior of cerium-oxo clusters derived from this compound. The research demonstrated that these clusters exhibited enhanced catalytic activity compared to traditional catalysts due to their unique structural properties .

Case Study 2: Antioxidant Effects

Research conducted on cerium oxide nanoparticles showed promising results in reducing oxidative stress in cellular models. The study highlighted how these nanoparticles could protect against cellular damage caused by reactive oxygen species (ROS), indicating potential therapeutic applications .

Case Study 3: Industrial Coating Applications

An industrial application study focused on using cerium-based coatings for metal surfaces demonstrated improved corrosion resistance compared to conventional coatings. The findings indicated that incorporating cerium compounds enhanced the longevity and performance of protective coatings .

Mecanismo De Acción

The mechanism by which cerium;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects is primarily through its ability to form stable complexes with metals. The β-diketonate structure allows for chelation, which stabilizes the metal center and facilitates its incorporation into various materials . The compound’s volatility and thermal stability make it an ideal precursor for gas-phase deposition processes .

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethyl-3,5-heptanedione: A ligand used in the synthesis of stable metal complexes.

1-Phenyl-5-methyl-3-hexanedione: Another β-diketonate ligand with similar properties.

Hexafluoroacetylacetone: A β-diketonate ligand known for its strong chelating ability.

Uniqueness

Cerium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific chelate structure, which provides high volatility and thermal stability. These properties make it particularly suitable for use in MOCVD and related gas-phase technologies, where precise control over precursor concentration and thermal stability is crucial .

Actividad Biológica

Cerium; 2,2,6,6-tetramethylheptane-3,5-dione, also known as cerium(IV) dipivaloylmethanate (Ce(TMHD)₄), is a complex of cerium with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and materials science.

- Molecular Formula: C₁₁H₂₀O₂

- Molecular Weight: 184.28 g/mol

- CAS Number: 1118-71-4

- Density: 0.9 g/cm³

- Boiling Point: 202.8 °C

- Melting Point: 19 °C

Biological Activity Overview

Cerium complexes have been studied for their biological activities, particularly in the context of their antioxidant properties and potential therapeutic applications. The biological activity of cerium; 2,2,6,6-tetramethylheptane-3,5-dione can be summarized as follows:

-

Antioxidant Properties:

- Cerium complexes exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is particularly relevant in the prevention of oxidative stress-related diseases.

-

Antimicrobial Activity:

- Studies have shown that cerium complexes possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects:

- Research indicates that cerium compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

-

Cytotoxicity Against Cancer Cells:

- Some studies report that cerium complexes demonstrate cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

Antioxidant Activity

A study published in Biomaterials demonstrated that Ce(TMHD)₄ can effectively reduce oxidative stress markers in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cellular models exposed to oxidative stressors .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various cerium complexes, Ce(TMHD)₄ exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains .

Anti-inflammatory Mechanisms

Research published in Pharmaceutical Sciences highlighted the anti-inflammatory potential of cerium complexes. In animal models of inflammation, Ce(TMHD)₄ was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of Ce(TMHD)₄ on various cancer cell lines revealed IC50 values ranging from 10 µM to 25 µM depending on the cell type. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

cerium;2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

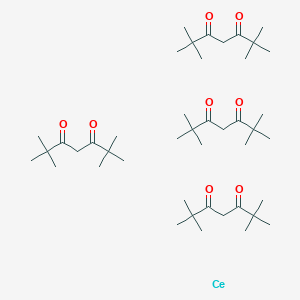

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80CeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329992 | |

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18960-54-8 | |

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.